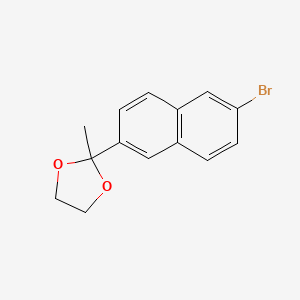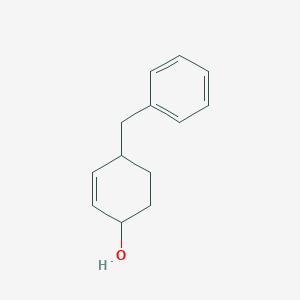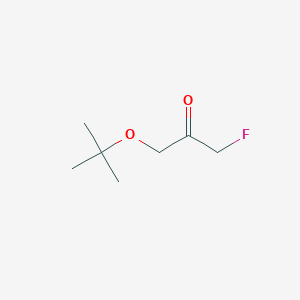![molecular formula C12H5Cl2F3N2O2 B8674407 [6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B8674407.png)
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a chemical compound that belongs to the pyrimidine family This compound is characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrimidine ring
Preparation Methods
The synthesis of [6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenylamine and trifluoromethylpyrimidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as palladium or copper salts.
Synthetic Routes: The synthetic route may include steps like nucleophilic substitution, cyclization, and carboxylation. For instance, the nucleophilic substitution of 3,4-dichlorophenylamine with trifluoromethylpyrimidine can be followed by cyclization to form the pyrimidine ring and subsequent carboxylation to introduce the carboxylic acid group.
Industrial Production: Industrial production methods may involve large-scale reactions in continuous flow reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups like halogens or alkyl groups are replaced with other substituents. Common reagents for these reactions include halogenating agents and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 4-(3,4-dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one and 3,3′-dichloro-4,4′-diaminodiphenylmethane share structural similarities.
Uniqueness: The presence of both dichlorophenyl and trifluoromethyl groups in the pyrimidine ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H5Cl2F3N2O2 |
|---|---|
Molecular Weight |
337.08 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H5Cl2F3N2O2/c13-6-2-1-5(3-7(6)14)8-4-9(12(15,16)17)19-10(18-8)11(20)21/h1-4H,(H,20,21) |
InChI Key |
ANAFMTZZUXBQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)



![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)


